N-[4-(benzylsulfamoyl)phenyl]butanamide

Carbonic Anhydrase Inhibition Isoform Selectivity Glaucoma

N-[4-(Benzylsulfamoyl)phenyl]butanamide is a synthetic small‑molecule sulfonamide derivative (C₁₇H₂₀N₂O₃S, MW ~332.4) that integrates a primary benzenesulfonamide pharmacophore with a butanamide tail and a benzyl‑substituted sulfamoyl group. This hybrid architecture places it at the intersection of two well‑characterised inhibitor classes: classical zinc‑binding carbonic anhydrase (CA) inhibitors and allosteric LIM‑kinase (LIMK) modulators.

Molecular Formula C17H20N2O3S
Molecular Weight 332.4 g/mol
Cat. No. B318567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(benzylsulfamoyl)phenyl]butanamide
Molecular FormulaC17H20N2O3S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2
InChIInChI=1S/C17H20N2O3S/c1-2-6-17(20)19-15-9-11-16(12-10-15)23(21,22)18-13-14-7-4-3-5-8-14/h3-5,7-12,18H,2,6,13H2,1H3,(H,19,20)
InChIKeyTVONBBXAPRXBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Benzylsulfamoyl)phenyl]butanamide – Hybrid Sulfonamide-Butanamide for Targeted Carbonic Anhydrase and Kinase Profiling


N-[4-(Benzylsulfamoyl)phenyl]butanamide is a synthetic small‑molecule sulfonamide derivative (C₁₇H₂₀N₂O₃S, MW ~332.4) that integrates a primary benzenesulfonamide pharmacophore with a butanamide tail and a benzyl‑substituted sulfamoyl group. This hybrid architecture places it at the intersection of two well‑characterised inhibitor classes: classical zinc‑binding carbonic anhydrase (CA) inhibitors and allosteric LIM‑kinase (LIMK) modulators [1]. The compound is supplied as a research‑grade chemical (purity typically ≥95%) and serves as a versatile scaffold for structure–activity relationship (SAR) expansion in CA‑ and kinase‑focused programs [2].

Why N-[4-(Benzylsulfamoyl)phenyl]butanamide Cannot Be Replaced by Generic Sulfonamide Analogs


Close structural analogs such as N-(4-sulfamoylphenyl)butanamide (lacking the benzyl group) or N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide (TH-257) exhibit divergent target engagement profiles that preclude one‑to‑one substitution. The benzyl substituent on the sulfamoyl nitrogen sterically restricts access to certain CA isoforms while simultaneously abolishing LIMK1/2 inhibitory activity—a functional split observed between TH-257 (potent LIMK inhibitor) and its inactive control TH-263 . Interchanging these compounds without isoform‑specific activity data would introduce uncontrolled variables in enzymatic assays, cellular pathway studies, or in‑vivo efficacy models [1].

Quantitative Differentiation of N-[4-(Benzylsulfamoyl)phenyl]butanamide from Closest Structural Analogs


CARBONIC ANHYDRASE ISOFORM SELECTIVITY DIFFERENTIAL VERSUS N-(4-SULFAMOYLPHENYL)BUTANAMIDE

N-[4-(Benzylsulfamoyl)phenyl]butanamide differentiates from the simpler N-(4-sulfamoylphenyl)butanamide (NSPB) through steric modulation of CA isoform binding. While NSPB broadly inhibits CA I, II, IX and XII with Ki values in the low‑micromolar range (e.g., CA II Ki ~0.33 µM), the benzyl‑sulfamoyl extension in the target compound is predicted to restrict access to the CA II active site while preserving affinity for tumour‑associated isoforms CA IX and CA XII [1]. This selectivity shift is critical for applications where systemic CA II inhibition (a hallmark of generic sulfonamides) drives undesired diuretic or acid‑base side effects [2].

Carbonic Anhydrase Inhibition Isoform Selectivity Glaucoma

LACK OF LIM-KINASE INHIBITORY ACTIVITY DIFFERENTIATES THE COMPOUND FROM TH-257

TH-257 (N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide) is a potent allosteric LIMK1/2 inhibitor (cell‑free IC₅₀: LIMK1 48 nM, LIMK2 29 nM) . In contrast, the structurally related diaryl sulfonamide TH-263, which shares a benzyl‑sulfamoyl motif with the target compound, is completely inactive against both LIMK1 and LIMK2 . Because N-[4-(benzylsulfamoyl)phenyl]butanamide carries an N‑benzylsulfamoyl substituent analogous to TH-263 rather than the N‑butyl‑N‑benzyl carboxamide arrangement critical for LIMK allosteric binding, it is predicted to be LIMK‑inactive. This functional dichotomy is essential for assay design: the target compound serves as a true LIMK‑negative reference, whereas TH-257 is the active probe.

LIM-Kinase Inhibition Allosteric Probe Negative Control

COMPARATIVE CARBONIC ANHYDRASE INHIBITION POTENCY AGAINST ACETAZOLAMIDE BENCHMARK

4‑Sulfamoylphenyl‑bearing compounds consistently outperform acetazolamide (AAZ) against the tumour‑associated isoforms CA IX and CA XII. In a representative series of N‑((4‑sulfamoylphenyl)carbamothioyl) amides, the most potent compounds achieved CA IX Ki values of 1.1–13.5 nM, compared with AAZ Ki = 25 nM against CA IX [1]. N-[4-(Benzylsulfamoyl)phenyl]butanamide shares the critical 4‑sulfamoylphenyl zinc‑binding group and is, by class‑level inference, expected to reside within this low‑nanomolar CA IX/XII inhibition window, substantially exceeding the potency of the clinical sulfonamide AAZ.

Carbonic Anhydrase IX/XII Tumor Hypoxia Sulfonamide SAR

PHYSICOCHEMICAL DIFFERENTIATION FROM N-(4-SULFAMOYLPHENYL)BUTANAMIDE (NSPB)

The benzyl group on the sulfamoyl nitrogen increases lipophilicity and topological polar surface area (TPSA) relative to the unsubstituted N-(4-sulfamoylphenyl)butanamide (NSPB), altering pharmacokinetic determinants. NSPB has a calculated cLogP of ~0.8 and MW 242.3, whereas the benzyl‑sulfamoyl analog (estimated cLogP ≈ 2.5, MW 332.4) offers improved membrane permeability potential while maintaining a TPSA <100 Ų, staying within Lipinski‑compliant space [1]. This balance is particularly relevant for ocular penetration in glaucoma indications, where moderately lipophilic benzenesulfonamides demonstrate superior corneal permeability over their polar counterparts [2].

Drug-likeness Lipophilicity Permeability

Optimal Research and Procurement Scenarios for N-[4-(Benzylsulfamoyl)phenyl]butanamide


Carbonic Anhydrase IX/XII‑Selective Inhibitor Screening for Oncology

The predicted CA IX/XII preference and reduced CA II affinity make this compound a suitable starting scaffold for tumor‑hypoxia targeting programs. Researchers should prioritize it over generic 4‑sulfamoylphenyl derivatives when isoform selectivity is a primary assay endpoint [1].

Negative Control for LIM‑Kinase (LIMK1/2) Pharmacological Studies

Owing to its structural analogy to TH-263, this compound is predicted to be LIMK‑inactive and can serve as a matched negative control alongside the active LIMK probe TH-257. This application leverages the compound’s distinct functional fingerprint relative to N‑butyl‑N‑benzyl carboxamide‑bearing LIMK inhibitors .

Physicochemical Property-Driven Lead Optimization for Ocular Indications

The balanced cLogP (~2.5) and moderate molecular weight position this compound favorably for corneal permeability studies. Procurement for glaucoma‑focused CA inhibitor programs should favor this benzyl‑substituted scaffold over less lipophilic alternatives such as N-(4-sulfamoylphenyl)butanamide [2].

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